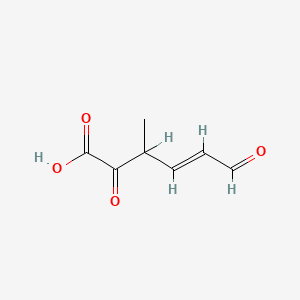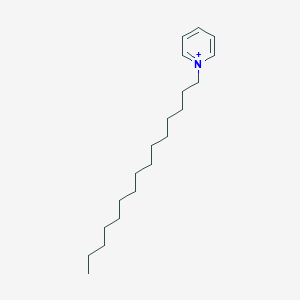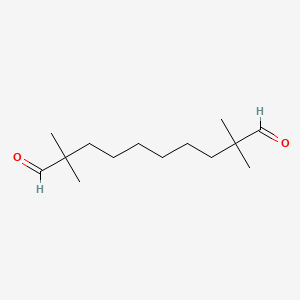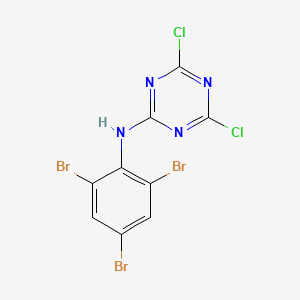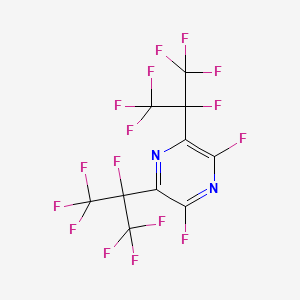
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of fluorinated alkyl halides and pyrazine derivatives in the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as distillation and recrystallization, to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.
Reduction: It can be reduced under specific conditions using strong reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives.
Applications De Recherche Scientifique
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in drug development due to its stability and bioavailability.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoropyrazine: Lacks the heptafluoropropan-2-yl groups, resulting in different chemical properties.
3,5-Difluoropyrazine: Similar structure but with different substitution patterns.
2,6-Dichloropyrazine: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
55827-95-7 |
|---|---|
Formule moléculaire |
C10F16N2 |
Poids moléculaire |
452.09 g/mol |
Nom IUPAC |
2,6-difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine |
InChI |
InChI=1S/C10F16N2/c11-3-1(5(13,7(15,16)17)8(18,19)20)27-2(4(12)28-3)6(14,9(21,22)23)10(24,25)26 |
Clé InChI |
SXAJBZPZXADBLM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(C(=N1)C(C(F)(F)F)(C(F)(F)F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


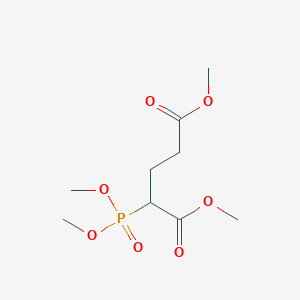
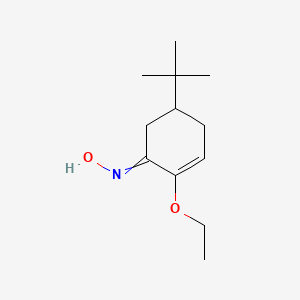
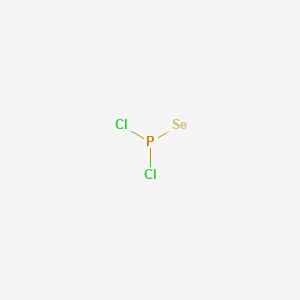
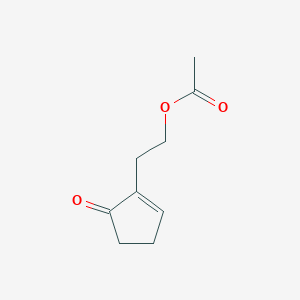
![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
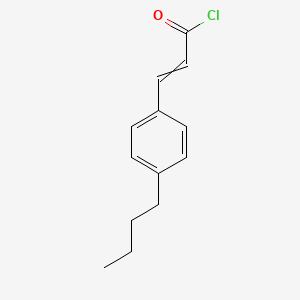
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
